molecular formula C9H10IN B13130147 6-iodo-2,3-dihydro-1H-inden-1-amine

6-iodo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13130147
M. Wt: 259.09 g/mol
InChI Key: CVIYADYNCIMOEL-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydro-1H-inden-1-amine is a halogenated aminoindane derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. Aminoindanes are a class of synthetic compounds characterized by a phenethylamine skeleton incorporated into a rigid, bicyclic indane structure. This conformational restriction makes them valuable as chemical tools for studying structure-activity relationships, particularly as analogs of amphetamine-type compounds (Coppola & Mondola, 2013) . The iodine substituent at the 6-position of the aromatic ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecules for advanced research (Benchchem) . The core indanone and aminoindane scaffolds are recognized as privileged structures in medicinal chemistry and are found in various pharmacologically active compounds and natural products (Patil et al., 2017) . Research into related aminoindane derivatives, such as 5-iodo-2-aminoindane (5-IAI), has shown that these compounds can interact with monoamine transporters, acting as inhibitors of serotonin, dopamine, and norepinephrine reuptake in vitro (Iversen et al., 2012) . Some aminoindanes have been investigated for their potential psychoactive properties and have been identified as novel psychoactive substances (NPS) (Palenicek et al., 2017) . It is crucial to note that this product is provided for research purposes only in laboratory settings. This compound is NOT intended for human or veterinary use, and its safety profile for any form of consumption is unknown. Researchers should handle this compound with appropriate precautions, adhering to all relevant health and safety regulations.

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

6-iodo-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H10IN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2

InChI Key

CVIYADYNCIMOEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2,3-dihydro-1H-inden-1-amine typically involves the iodination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indane ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in a solvent like acetic acid under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-iodo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine atom can be reduced to form 2,3-dihydro-1H-inden-1-amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 2,3-dihydro-1H-inden-1-amine.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

6-iodo-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-iodo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Aminoindanes vary widely in pharmacological and chemical behavior based on substituent position and functional groups. Key comparisons include:

5-Iodo-2-aminoindane (5-IAI)
  • Structure : Iodine at position 5, amine at position 2.
  • Properties: Positional isomerism relative to 6-iodo derivatives alters steric interactions with biological targets.
  • Applications: Used in neuroscience research to study monoamine transporter inhibition, though specific activity data for 6-iodo derivatives remain unexplored .
6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • Structure : Fluorine at position 6, amine at position 1.
  • Properties : Fluorine’s smaller size and strong electron-withdrawing effect increase metabolic stability and bioavailability compared to iodine. The hydrochloride salt enhances water solubility .
  • Applications : Investigated for antioxidant and antibacterial activity; fluorine’s electronegativity may enhance radical scavenging .
MDAI (5,6-Methylenedioxy-2-aminoindane)
  • Structure : Methylenedioxy group spanning positions 5 and 5.
  • Properties : The fused oxygen atoms create a planar, electron-rich region, enhancing interactions with serotonin receptors. This contrasts with the steric bulk of iodine in the 6-position .
  • Applications: Known for serotonin receptor modulation, highlighting how substituent geometry dictates target selectivity .

Pharmacological Activity Comparisons

Compound Substituent(s) Key Pharmacological Activities References
6-Iodo-2,3-dihydro-1H-inden-1-amine I (C6), NH₂ (C1) Hypothesized MAO inhibition, antioxidant potential (inferred)
5-IAI I (C5), NH₂ (C2) Monoamine transporter inhibition
MDAI O-CH₂-O (C5-C6), NH₂ (C2) Serotonin receptor modulation
6-Fluoro derivative F (C6), NH₂ (C1) Antioxidant, antibacterial
Ladostigil Carbamate + propargylamine Dual MAO-A/B and cholinesterase inhibition

Key Observations :

  • Iodine vs. Fluorine : The 6-iodo derivative’s larger substituent may improve binding to hydrophobic pockets in enzymes (e.g., MAO) but reduce solubility compared to fluorine .
  • Methoxy vs. Halogen : Methoxy groups (e.g., in MMAI) donate electron density via resonance, contrasting with iodine’s electron-withdrawing effect. This could influence redox activity or metabolic pathways .

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